molecular formula C20H20ClN5O4 B2475055 N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775338-32-3

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No.: B2475055
CAS No.: 1775338-32-3
M. Wt: 429.86
InChI Key: SOVACNOSBKHVJQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C20H20ClN5O4 and its molecular weight is 429.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide and its derivatives have been synthesized for various biological activities. A study by Desai et al. (2008) synthesized related acetamide compounds and evaluated their antibacterial activity against gram-positive and gram-negative bacteria, finding moderate to good activity. The structure-activity relationship of these compounds was also investigated through QSAR studies, highlighting the positive contribution of substituents at specific positions in enhancing antibacterial properties (Desai et al., 2008).

Spectroscopic Analysis and Structural Elucidation

The compound N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, a derivative, was synthesized and its structure determined through spectroscopic methods including IR, 1H, and 13C NMR. The study identified different isomers of the compound and provided insights into the compound's structure through 2D NMR techniques (Li Ying-jun, 2012).

Pharmaceutical Potential and Molecular Docking

Several studies focused on the pharmaceutical potential of related compounds. For instance, Iftikhar et al. (2019) synthesized a series of N‐aryl/aralkyl derivatives of a related compound, evaluating their α-glucosidase inhibitory potential. The study also involved in silico studies for molecular modeling and ADME predictions, indicating the pharmaceutical potential of these compounds (Iftikhar et al., 2019).

Antibacterial and Enzyme Inhibition Studies

Numerous studies have been conducted on derivatives of this compound, focusing on their antibacterial activities and enzyme inhibition properties. For instance, Siddiqui et al. (2014) synthesized and evaluated the antibacterial activity of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, finding significant antibacterial potential and moderate enzyme inhibition, highlighting the therapeutic potential of these compounds (Siddiqui et al., 2014).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-12-22-18(24-30-12)17-15-8-3-2-4-9-25(15)20(29)26(19(17)28)11-16(27)23-14-7-5-6-13(21)10-14/h5-7,10H,2-4,8-9,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVACNOSBKHVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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